molecular formula C11H15ClN2O3 B2824735 Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 1946813-85-9

Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No.: B2824735
CAS No.: 1946813-85-9
M. Wt: 258.7
InChI Key: GBZQGZSBHDKZEH-UHFFFAOYSA-N
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Description

Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a carbonochloridoyl group, and a 2-methylpropyl substituent on the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable 1,3-dicarbonyl compound with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Carbonochloridoyl Group: The carbonochloridoyl group can be introduced via chlorination reactions using reagents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

    Esterification: The ethyl ester group is typically introduced through esterification reactions using ethanol and an acid catalyst.

    Alkylation: The 2-methylpropyl group is introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The carbonochloridoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding carboxylic acids or reduction reactions to form alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of substituted pyrazole derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of carboxylic acids and ethanol.

Scientific Research Applications

Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbonochloridoyl group allows for potential covalent bonding with nucleophilic sites in proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate can be compared with other pyrazole derivatives such as:

    Ethyl 5-chloro-1,3-dimethylpyrazole-4-carboxylate: Similar in structure but lacks the 2-methylpropyl group, affecting its reactivity and applications.

    1-Phenyl-3-methyl-5-pyrazolone: Contains a phenyl group instead of the carbonochloridoyl group, leading to different chemical properties and uses.

    3,5-Dimethylpyrazole: A simpler pyrazole derivative with different substitution patterns, influencing its chemical behavior and applications.

The uniqueness of this compound lies in its specific substituents, which confer distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

ethyl 5-carbonochloridoyl-1-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O3/c1-4-17-11(16)8-5-9(10(12)15)14(13-8)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZQGZSBHDKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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